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molecular formula C6H9N5 B8481868 6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane

6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane

Cat. No. B8481868
M. Wt: 151.17 g/mol
InChI Key: BWCYDWFGSLSVDH-UHFFFAOYSA-N
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Patent
US09186354B2

Procedure details

The title compound from Step A above (2.6 g, 12.2 mmol) was dissolved in 4 M HCl in dioxane (200 mL) and stirred at RT overnight. The product was concentrated under reduced pressure and dried under high vacuum to give 6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane. ESI-MS calculated for C6H9N5: Exact Mass: 151.09. Found 152.05.
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH:11]3[CH:7]2[CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10]3)[CH:5]=[N:4][N:3]=[N:2]1>Cl.O1CCOCC1>[N:1]1([CH:6]2[CH:7]3[CH:11]2[CH2:10][NH:9][CH2:8]3)[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C1C2CN(CC12)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NN=C1)C1C2CNCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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